Cas no 1798430-01-9 (5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt)

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt is a water-soluble azo dye derivative, primarily used in analytical chemistry and biochemical research. Its key advantages include high stability in aqueous solutions, making it suitable for pH-sensitive applications. The sulfophenyl group enhances solubility, while the methyl ester moiety improves compatibility with organic matrices. The potassium salt form ensures consistent reactivity and ease of handling. This compound is often employed as a chromogenic reagent for detecting metal ions or as a staining agent in histology. Its well-defined structure and predictable behavior under varying conditions make it a reliable choice for precision laboratory work.
5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt structure
1798430-01-9 structure
Product name:5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt
CAS No:1798430-01-9
MF:C14H11KN2O6S
MW:374.410243272781
CID:4758189

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt Chemical and Physical Properties

Names and Identifiers

    • potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate
    • 5-[(p-Sulfophenyl)azo]salicylic Acid Methyl Ester Potassium Salt
    • potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
    • 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt
    • Inchi: 1S/C14H12N2O6S.K/c1-22-14(18)12-8-10(4-7-13(12)17)16-15-9-2-5-11(6-3-9)23(19,20)21;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1/b16-15+;
    • InChI Key: OVOULNAPGCLDEI-GEEYTBSJSA-M
    • SMILES: [K+].S(C1C=CC(=CC=1)/N=N/C1=CC=C(C(C(=O)OC)=C1)O)(=O)(=O)[O-]

Computed Properties

  • Exact Mass: 373.99748873 g/mol
  • Monoisotopic Mass: 373.99748873 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 542
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 137
  • Molecular Weight: 374.41

Experimental Properties

  • Solubility: Methanol

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt Security Information

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S699280-1g
5-[(p-Sulfophenyl)azo]salicylic Acid Methyl Ester Potassium Salt
1798430-01-9
1g
$201.00 2023-05-17
TRC
S699280-10g
5-[(p-Sulfophenyl)azo]salicylic Acid Methyl Ester Potassium Salt
1798430-01-9
10g
$1596.00 2023-05-17

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt Related Literature

Additional information on 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt (CAS No. 1798430-01-9): An Overview

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt (CAS No. 1798430-01-9) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and biotechnological research. This compound is characterized by its unique structural features, which include a sulfophenyl group, an azo linkage, and a salicylic acid moiety, all of which contribute to its diverse biological activities and chemical properties.

The sulfophenyl group in the compound is a key functional group that imparts hydrophilic properties, enhancing the compound's solubility in aqueous environments. This characteristic is particularly advantageous in pharmaceutical formulations where water-soluble compounds are often preferred for improved bioavailability and reduced toxicity. The azo linkage, on the other hand, is known for its photochemical and redox properties, which can be exploited in the development of novel therapeutic agents and diagnostic tools.

The salicylic acid moiety, a well-known anti-inflammatory and analgesic agent, contributes to the compound's potential therapeutic applications. Recent studies have shown that derivatives of salicylic acid can exhibit enhanced anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The combination of the sulfophenyl group and the salicylic acid moiety in 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt may therefore offer a promising approach to developing more effective and safer anti-inflammatory drugs.

In addition to its potential as an anti-inflammatory agent, 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt has been investigated for its antioxidant properties. Oxidative stress is a key factor in the pathogenesis of many diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The presence of the sulfophenyl group and the azo linkage in the compound may enhance its ability to scavenge free radicals and protect cells from oxidative damage. Preliminary studies have shown that this compound can effectively reduce lipid peroxidation and inhibit the formation of reactive oxygen species (ROS), making it a potential candidate for antioxidant therapy.

The methyl ester form of the compound is particularly interesting from a pharmacological perspective. Esters are often used to modify the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). The methyl ester form can improve the lipophilicity of the compound, facilitating its penetration through biological membranes and enhancing its bioavailability. Once inside the body, the ester can be hydrolyzed by esterases to release the active salicylic acid moiety, which can then exert its therapeutic effects.

The potassium salt form of 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester is another important aspect of its chemical structure. Potassium salts are generally more stable and less toxic than their corresponding free acids or other metal salts. This makes them suitable for use in pharmaceutical formulations where stability and safety are critical considerations. The potassium salt form also enhances the water solubility of the compound, further improving its bioavailability and reducing potential side effects.

Recent advancements in computational chemistry have provided valuable insights into the molecular dynamics and interactions of 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt. Molecular docking studies have shown that this compound can bind to various protein targets involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB). These findings suggest that 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt may have multiple mechanisms of action, making it a versatile candidate for drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt in treating various inflammatory conditions. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported. Further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in human subjects.

In conclusion, 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt (CAS No. 1798430-01-9) represents a promising compound with a wide range of potential applications in pharmaceutical and biotechnological research. Its unique structural features, including the sulfophenyl group, azo linkage, salicylic acid moiety, methyl ester, and potassium salt form, contribute to its diverse biological activities and chemical properties. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of study for scientists and researchers alike.

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